Tert-butyl 4-(5-methylthiophen-2-yl)-3-oxopiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-methylthiophen-2-yl)-3-oxopiperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound features a piperazine ring substituted with a tert-butyl group, a 5-methylthiophen-2-yl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-methylthiophen-2-yl)-3-oxopiperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-methylthiophene-2-carboxylic acid with tert-butyl piperazine-1-carboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-methylthiophen-2-yl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Tert-butyl 4-(5-methylthiophen-2-yl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-methylthiophen-2-yl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, exhibiting antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(5-methylthiophen-2-yl)-3-oxopiperazine-1-carboxylate: shares similarities with other piperazine derivatives and thiophene-containing compounds.
Tert-butyl N-(5-methylthiophen-2-yl)carbamate: Another compound with a thiophene ring and tert-butyl group, used in similar research applications.
Ethyl 2-methyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: A related compound with a thiophene ring and carboxylate ester, studied for its biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H20N2O3S |
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Molecular Weight |
296.39 g/mol |
IUPAC Name |
tert-butyl 4-(5-methylthiophen-2-yl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3S/c1-10-5-6-12(20-10)16-8-7-15(9-11(16)17)13(18)19-14(2,3)4/h5-6H,7-9H2,1-4H3 |
InChI Key |
LTGADTQSXDSEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)N2CCN(CC2=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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